molecular formula C12H15NO4 B14584137 Benzoic acid, 2-nitro-, pentyl ester CAS No. 61580-22-1

Benzoic acid, 2-nitro-, pentyl ester

Katalognummer: B14584137
CAS-Nummer: 61580-22-1
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: JPFMEYIYXROBDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 2-nitro-, pentyl ester is an organic compound with the molecular formula C12H15NO4 It is an ester derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a pentyl group, and a nitro group is attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-nitro-, pentyl ester typically involves the esterification of 2-nitrobenzoic acid with pentanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions. The general reaction is as follows:

2-Nitrobenzoic acid+PentanolH2SO4Benzoic acid, 2-nitro-, pentyl ester+Water\text{2-Nitrobenzoic acid} + \text{Pentanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2-Nitrobenzoic acid+PentanolH2​SO4​​Benzoic acid, 2-nitro-, pentyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.

Analyse Chemischer Reaktionen

Types of Reactions

    Hydrolysis: Benzoic acid, 2-nitro-, pentyl ester can undergo hydrolysis in the presence of an acid or base to yield 2-nitrobenzoic acid and pentanol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: 2-Nitrobenzoic acid and pentanol.

    Reduction: 2-Aminobenzoic acid, pentyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2-nitro-, pentyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.

Wirkmechanismus

The mechanism of action of benzoic acid, 2-nitro-, pentyl ester involves its interaction with biological molecules through its ester and nitro functional groups. The ester group can undergo hydrolysis to release the active 2-nitrobenzoic acid, which can then interact with cellular components. The nitro group can be reduced to an amino group, which may further participate in biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid, pentyl ester: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitrobenzoic acid, methyl ester: Has a shorter alkyl chain, affecting its solubility and reactivity.

    Salicylic acid, pentyl ester: Contains a hydroxyl group instead of a nitro group, leading to different chemical properties.

Eigenschaften

CAS-Nummer

61580-22-1

Molekularformel

C12H15NO4

Molekulargewicht

237.25 g/mol

IUPAC-Name

pentyl 2-nitrobenzoate

InChI

InChI=1S/C12H15NO4/c1-2-3-6-9-17-12(14)10-7-4-5-8-11(10)13(15)16/h4-5,7-8H,2-3,6,9H2,1H3

InChI-Schlüssel

JPFMEYIYXROBDF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC(=O)C1=CC=CC=C1[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.